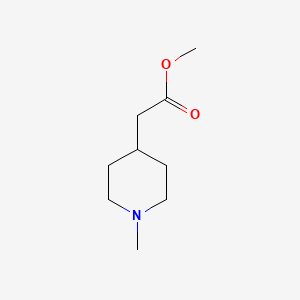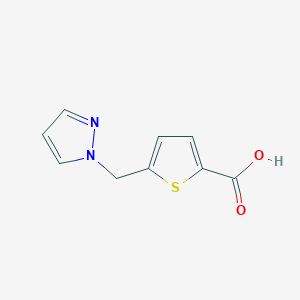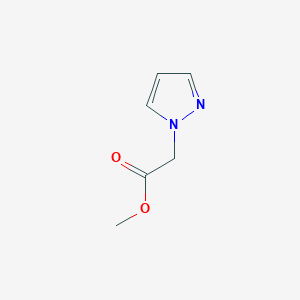![molecular formula C9H8F4O B1319297 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-81-5](/img/structure/B1319297.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a member of (trifluoromethyl)benzenes . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and has the molecular formula C9H9F3O .
Molecular Structure Analysis
The InChI code for “2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is 1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol”. More research is needed in this area .Physical And Chemical Properties Analysis
“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a liquid at ambient temperature . It has a molecular weight of 208.16 .Wissenschaftliche Forschungsanwendungen
Chiral Derivatizing Agent
- Chiral Derivatizing Agent : 2-fluoro-2-phenyl propanoic acid, a derivative of the compound, has been used as a chiral derivatizing agent. This application is significant in enantiomer separation and determination of absolute configurations in chiral compounds (Hamman, 1993).
Functionalization in Organic Synthesis
- Metal-Mediated Site-Selective Functionalization : The compound has been used in organic synthesis, where its functionalization by metalation and subsequent carboxylation was explored. This process is crucial for creating diverse chemical structures, particularly in pharmaceutical synthesis (Marzi et al., 2002).
Pharmaceutical Intermediate
- Pharmaceutical Intermediate : The compound serves as an important intermediate in pharmaceutical manufacturing, particularly in the synthesis of chemokine CCR5 antagonists. Biocatalytic methods have been developed for its efficient and enantioselective synthesis (Chen et al., 2019).
Photophysical and Photochemical Properties
- Photophysical and Photochemical Studies : Investigations into the photophysical and photochemical properties of zinc phthalocyanines bearing fluoro-functionalized groups including the compound have been conducted. This research is pertinent to the development of materials for photodynamic therapy and other photochemical applications (Aktaş et al., 2014).
Interaction with Alcohols
- Interaction with Alcohols : Research has also been conducted on the interaction of alcohols with derivatives of the compound. Such studies are valuable in understanding molecular interactions and hydrogen bonding behavior, which is critical in fields like material science and biochemistry (Maity et al., 2011).
Enantioselective Synthesis
- Enantioselective Synthesis : The compound's derivatives are used in enantioselective synthesis, crucial for producing optically active pharmaceuticals. Techniques like kinetic resolution have been employed for this purpose (Xu et al., 2009).
Green Chemistry Applications
- Green Chemistry : It has been used in the selective hydrogenation of styrene oxide to 2-phenyl ethanol, showcasing its potential in environmentally friendly chemical processes (Yadav & Lawate, 2011).
Biocatalysis
- Biocatalysis : There are studies on its biosynthesis using various biocatalysts, highlighting the growing interest in using biological systems for chemical synthesis, which is more sustainable and can offer higher selectivity (Xiong et al., 2021).
Synthesis of Fluorinated Compounds
- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of various fluorinated compounds, a field critical in the development of materials and pharmaceuticals with unique properties due to the presence of fluorine atoms (Massicot et al., 2011).
Eigenschaften
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTYBQIPZKIFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592354 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
886761-81-5 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)



